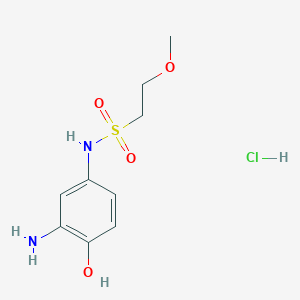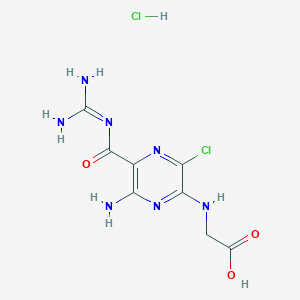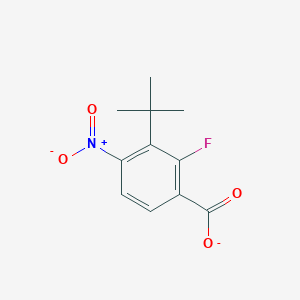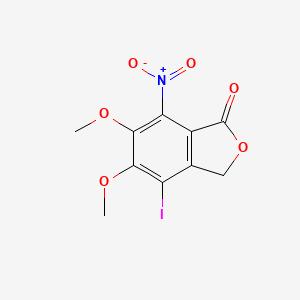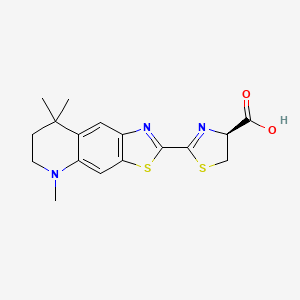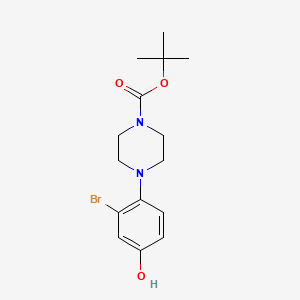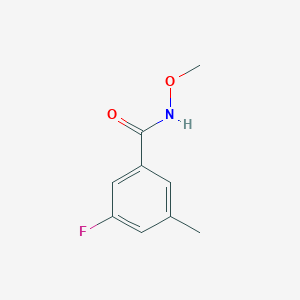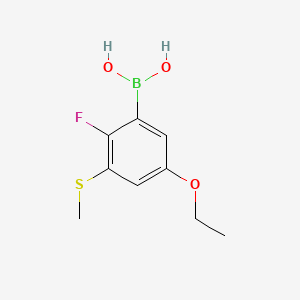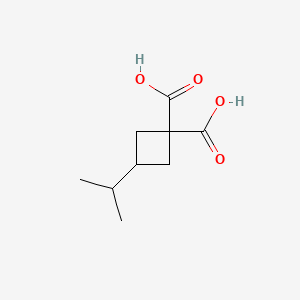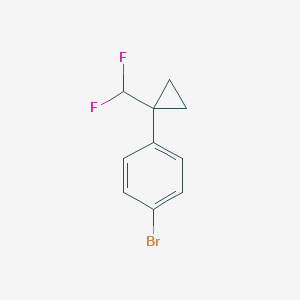
1-Bromo-4-(1-(difluoromethyl)cyclopropyl)benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Bromo-4-(1-(difluoromethyl)cyclopropyl)benzene: is an organic compound with the molecular formula C10H9BrF2 . This compound features a benzene ring substituted with a bromine atom and a cyclopropyl group bearing two fluorine atoms. It is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Bromo-4-(1-(difluoromethyl)cyclopropyl)benzene typically involves the following steps:
Bromination of Benzene: The initial step involves the bromination of benzene to form bromobenzene. This is achieved by reacting benzene with bromine in the presence of a catalyst such as iron(III) bromide.
Formation of Cyclopropyl Group: The next step involves the formation of the cyclopropyl group. This can be achieved through the reaction of a suitable cyclopropyl precursor with difluoromethylating agents.
Coupling Reaction: Finally, the bromobenzene is coupled with the cyclopropyl group to form this compound. This step may involve the use of palladium-catalyzed cross-coupling reactions such as the Suzuki or Heck reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced catalysts, and automated systems to ensure consistent production quality.
Analyse Des Réactions Chimiques
Types of Reactions
1-Bromo-4-(1-(difluoromethyl)cyclopropyl)benzene can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation Reactions: The compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.
Reduction Reactions: Reduction of the bromine atom can lead to the formation of the corresponding hydrocarbon.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and other strong nucleophiles. Conditions typically involve elevated temperatures and polar aprotic solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.
Major Products Formed
Substitution Products: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation Products: Oxidized derivatives such as carboxylic acids or ketones.
Reduction Products: The corresponding hydrocarbon, 1-(1-(difluoromethyl)cyclopropyl)benzene.
Applications De Recherche Scientifique
1-Bromo-4-(1-(difluoromethyl)cyclopropyl)benzene has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It is also used in studies involving the reactivity of difluoromethylated compounds.
Medicine: Research into its potential as a building block for drug development, particularly in the design of molecules with improved pharmacokinetic properties.
Industry: Used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 1-Bromo-4-(1-(difluoromethyl)cyclopropyl)benzene involves its reactivity due to the presence of the bromine atom and the difluoromethyl group. The bromine atom can participate in substitution reactions, while the difluoromethyl group can influence the compound’s electronic properties, making it a useful intermediate in various chemical transformations. The molecular targets and pathways involved would depend on the specific application and the nature of the reactions it undergoes.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-Bromo-4-(difluoromethyl)benzene: Similar structure but lacks the cyclopropyl group.
1-Bromo-4-(trifluoromethyl)benzene: Contains
Propriétés
Formule moléculaire |
C10H9BrF2 |
|---|---|
Poids moléculaire |
247.08 g/mol |
Nom IUPAC |
1-bromo-4-[1-(difluoromethyl)cyclopropyl]benzene |
InChI |
InChI=1S/C10H9BrF2/c11-8-3-1-7(2-4-8)10(5-6-10)9(12)13/h1-4,9H,5-6H2 |
Clé InChI |
QRSJMXZQKCDSCY-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=C(C=C2)Br)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-cyclohexyl-2-(4-methoxyphenyl)imidazo[1,2-a]pyrimidin-3-amine](/img/structure/B14761300.png)
![dihydro-3'H-7-oxaspiro[bicyclo[4.1.0]heptane-3,2'-furan]](/img/structure/B14761314.png)
![(12R)-8-[4-[(2S)-2-aminopropanoyl]oxypiperidin-1-yl]-7-fluoro-12-methyl-4-oxo-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid;methanesulfonic acid](/img/structure/B14761316.png)

